{4,4-difluorospiro[2.2]pentan-1-yl}methanethiol
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Overview
Description
{4,4-difluorospiro[2.2]pentan-1-yl}methanethiol: is a fluorinated organic compound characterized by its unique spirocyclic structure and the presence of sulfur and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a scalable and diastereoselective approach involving the difluorocyclopropanation of (2-methylenecyclopropyl)methanol. This method allows for the efficient production of 4,4-difluorospiro[2.2]pentan-1-yl derivatives. The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route to achieve large-scale production. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{4,4-difluorospiro[2.2]pentan-1-yl}methanethiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of fluorine atoms, which can affect the reactivity and stability of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions are typically tailored to the specific type of reaction, with temperature, solvent, and catalysts playing crucial roles in determining the outcome.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In synthetic chemistry, {4,4-difluorospiro[2.2]pentan-1-yl}methanethiol serves as a versatile building block for the construction of complex organic molecules. Its unique structure and reactivity make it a valuable tool for chemists working on the development of new synthetic methodologies and the synthesis of novel compounds.
Biology
. Its fluorinated structure can enhance the binding affinity and selectivity of biologically active molecules, making it a useful component in drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways or diseases.
Industry
The compound's unique properties also make it suitable for industrial applications, such as in the development of advanced materials and coatings. Its resistance to degradation and chemical stability can be advantageous in various industrial processes.
Mechanism of Action
The mechanism by which {4,4-difluorospiro[2.2]pentan-1-yl}methanethiol exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound, leading to its unique biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include {4,4-difluorospiro[2.2]pentan-1-yl}methanamine and other fluorinated spirocyclic compounds. These compounds share structural similarities but may differ in their functional groups and reactivity.
Uniqueness
{4,4-difluorospiro[2.2]pentan-1-yl}methanethiol stands out due to its specific combination of fluorine and sulfur atoms, which contribute to its unique chemical and biological properties. This distinctiveness makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
2751615-96-8 |
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Molecular Formula |
C6H8F2S |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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